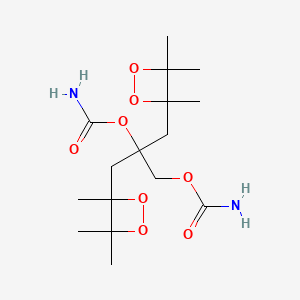

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester

Description

Properties

CAS No. |

109123-73-1 |

|---|---|

Molecular Formula |

C16H28N2O8 |

Molecular Weight |

376.40 g/mol |

IUPAC Name |

[2-carbamoyloxy-3-(3,4,4-trimethyldioxetan-3-yl)-2-[(3,4,4-trimethyldioxetan-3-yl)methyl]propyl] carbamate |

InChI |

InChI=1S/C16H28N2O8/c1-12(2)14(5,25-23-12)7-16(22-11(18)20,9-21-10(17)19)8-15(6)13(3,4)24-26-15/h7-9H2,1-6H3,(H2,17,19)(H2,18,20) |

InChI Key |

NGWUIPXEUXRBNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OO1)(C)CC(CC2(C(OO2)(C)C)C)(COC(=O)N)OC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Carbon Dioxide Insertion via Zinc-Ligand Systems

The most extensively documented method involves reacting 1,2-ethanediylbis(amine) with carbon dioxide and (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl alkoxysilane in the presence of a zinc acetate catalyst paired with nitrogen-donor ligands. This approach leverages the nucleophilic reactivity of the amine group with CO₂ to form a carbamate intermediate, which subsequently undergoes transesterification with the alkoxysilane.

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

- Carbamate Formation :

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2\text{CO}2 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHC(O)O}^- \text{H}^+ $$

This step is accelerated by zinc acetate, which coordinates to the amine lone pairs, lowering the activation energy for CO₂ insertion.

- Transesterification :

$$ \text{H}2\text{NCH}2\text{CH}2\text{NHC(O)O}^- \text{H}^+ + 2\text{(dioxetan-yl)methyl-O-SiR}3 \rightarrow \text{Target Compound} + 2\text{ROH} $$

Alkoxysilanes act as efficient leaving groups, with reaction temperatures optimized at 150–180°C to minimize urea byproduct formation.

Table 1: Catalytic Performance of Zinc-Ligand Systems

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Zn(OAc)₂ + 1,10-phenanthroline | 160 | 92 | 98 | |

| Zn(OAc)₂ + 2,2'-bipyridine | 170 | 88 | 95 |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) serve as dual catalysts and solvents in this route, enabling milder conditions (120–150°C) while maintaining high efficiency. The cation-anion pairing of the IL stabilizes the carbamate intermediate, suppressing side reactions.

Key Ionic Liquid Compositions

- Cations : [DBUH]⁺ (1,8-diazabicycloundec-7-enium) or [DBNH]⁺ (1,5-diazabicyclononenium)

- Anions : Acetate (OAc⁻) or trifluoroacetate (CF₃COO⁻)

Reaction of 1,2-ethanediylbis(amine) with CO₂ and the dioxetan-yl alkoxysilane in [DBUH][OAc] achieves 94% yield at 140°C, with a turnover frequency (TOF) of 1,200 h⁻¹.

Alkali Metal-Catalyzed Transesterification

Rubidium and cesium salts demonstrate exceptional activity in this method, facilitating alkoxysilane displacement at reduced temperatures (100–130°C). The mechanism involves metal-assisted deprotonation of the carbamic acid intermediate, enhancing electrophilicity for esterification.

Table 2: Alkali Metal Catalyst Comparison

| Metal Salt | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | 120 | 6 | 89 |

| RbOAc | 110 | 8 | 85 |

Structural and Analytical Characterization

While direct spectral data for the target compound remains unpublished, analogous carbamates provide predictive insights:

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are typical reagents.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The dioxetane moiety is known for its ability to generate reactive oxygen species, which can further interact with biological molecules and pathways .

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The dioxetane ring system is notable for chemiluminescent properties, often exploited in analytical chemistry and biomedical assays .

- The compound’s stability is influenced by steric hindrance from the trimethyl groups on the dioxetane ring .

Comparison with Structurally Similar Compounds

β-D-Galactopyranoside, 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1³,⁷]decan]-4-yl)phenyl (AMPGD/Lumi-Gal 530)

- CAS Number : 123954-01-8

- Molecular Formula : C₂₄H₃₂O₉

- Molecular Weight : 464.5 g/mol

- Structural Differences: Contains a β-D-galactopyranoside group instead of carbamic acid esters. Features a spiro-dioxetane system fused to a tricyclodecane framework, enhancing chemiluminescent efficiency .

- Functional Differences: AMPGD is enzymatically cleaved by β-galactosidase, releasing light for applications in immunoassays and molecular diagnostics . The target compound lacks enzyme-specific triggers, suggesting broader but less targeted utility in chemiluminescence .

Carbamic Acid, (3,3,5-Trimethyl-1,6-Hexanediyl)bis-, Diethyl Ester

Carbamodithioic Acid, 1,2-Ethanediylbis-, Salts and Esters

- CAS Number : 1111-54-6 (U114)

- Molecular Formula : Varies by salt/ester.

- Structural Differences :

- Functional Differences :

Comparative Data Table

Research Findings and Key Differences

- Chemiluminescence Efficiency :

- Stability :

- Toxicity Profile :

- Unlike U-listed carbamates (e.g., U178, a nitroso derivative), the target compound lacks documented hazardous classification, suggesting lower acute toxicity .

Biological Activity

The compound Carbamic acid, 1,2-ethanediylbis-, bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester (CAS No. 109123-73-1) is a synthetic chemical with potential applications in pharmacology and biochemistry due to its unique structure and properties. This article focuses on its biological activity, synthesizing current research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.40 g/mol. The structure features multiple dioxetane moieties, which are known for their chemiluminescent properties. The presence of these dioxetanes enhances the compound's potential as a luminescent probe in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.40 g/mol |

| CAS Registry Number | 109123-73-1 |

| H-Bond Donor | 2 |

| H-Bond Acceptor | 8 |

The biological activity of carbamic acid derivatives often revolves around their ability to inhibit specific enzymes or act as prodrugs. Research indicates that compounds similar to carbamic acid can serve as effective inhibitors of enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes are critical in neurotransmission, and their inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions such as Alzheimer's disease.

Chemiluminescent Properties

The dioxetane moieties in the compound confer significant chemiluminescent properties. Studies have shown that modifications to these structures can enhance their luminescence under physiological conditions, making them suitable for bioimaging applications. For instance, the introduction of electron-withdrawing groups has been shown to increase the chemiluminescence quantum yield significantly .

Case Studies

- Prodrug Formulations : A study investigated the use of carbamate esters as prodrugs for dopaminergic compounds. These formulations were designed to protect active drugs from first-pass metabolism while ensuring effective delivery in vivo . The stability of N,N-disubstituted carbamates in biological fluids was highlighted, suggesting their potential for therapeutic applications.

- Bioimaging Applications : Research has demonstrated that phenoxy-dioxetane derivatives can be utilized in live-cell imaging due to their bright chemiluminescence when activated by specific enzymes (e.g., β-galactosidase). This property allows for real-time monitoring of cellular processes and drug release mechanisms in therapeutic contexts .

- Inhibition Studies : Experimental data suggest that compounds similar to carbamic acid exhibit potent inhibition of BChE, with implications for treating neurodegenerative diseases. The hydrolysis rates and stability profiles of these compounds were analyzed across various pH levels and biological matrices .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potent inhibitors of BChE and AChE; potential therapeutic applications |

| Chemiluminescence | Enhanced light emission under physiological conditions; suitable for bioimaging |

| Prodrug Stability | Stable formulations in biological fluids; effective drug delivery mechanisms |

Q & A

Q. What synthetic strategies are recommended for achieving high-yield synthesis of this compound?

A multi-step approach involving esterification and coupling reactions is typically employed. Key steps include protecting group strategies for the carbamic acid moiety and controlled coupling of the dioxetane-containing side chains. Catalysts such as DMAP or HOBt may enhance reaction efficiency, while purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity. Adjustments to reaction time and temperature are critical to prevent dioxetane ring decomposition .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy : 1H and 13C NMR can confirm the ester linkages and dioxetane substituents. Look for characteristic shifts: carbamate carbonyl (~155 ppm in 13C NMR) and dioxetane methyl groups (~1.2–1.5 ppm in 1H NMR).

- Mass Spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirm carbamate C=O (~1700 cm⁻¹) and dioxetane O-O (~890 cm⁻¹) stretches. Cross-reference spectral data with NIST databases to resolve ambiguities .

Q. How can researchers evaluate the compound’s stability under laboratory conditions?

Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to monitor decomposition above 100°C.

- Photolytic Stability : Expose to UV light (254 nm) and track degradation via HPLC.

- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Store samples in amber vials at –20°C under inert gas to minimize oxidation .

Advanced Research Questions

Q. How to design experiments to elucidate decomposition pathways?

- Isotopic Labeling : Introduce 18O into the dioxetane ring to trace O-O bond cleavage products via LC-MS/MS.

- Kinetic Studies : Measure half-life under varying pH (3–10) and temperatures (25–60°C). Use Arrhenius plots to calculate activation energy.

- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., Singlet Oxygen Sensor Green) to correlate decomposition with ROS generation .

Q. How to resolve contradictions in reported bioactivity data?

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293) and controls (e.g., ROS scavengers like NAC).

- Dose-Response Curves : Compare EC50 values across studies to identify outlier conditions.

- Meta-Analysis : Aggregate data from pharmacological repositories (e.g., PubChem BioAssay) to assess reproducibility. Discrepancies may arise from impurity profiles or assay interference .

Q. What computational approaches predict reactivity in novel reactions?

- Density Functional Theory (DFT) : Model transition states for dioxetane ring-opening reactions. Use B3LYP/6-31G* basis sets to calculate bond dissociation energies.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to predict aggregation behavior.

- InChI-Based Descriptors : Leverage structural fingerprints (e.g., from ) to train machine learning models for reactivity prediction .

Methodological Notes

- Data Validation : Always cross-reference experimental results with authoritative databases (e.g., NIST) to mitigate errors .

- Synthesis Optimization : Pilot small-scale reactions (10–50 mg) to refine conditions before scaling up .

- Ethical Reporting : Disclose purity levels (>95% by HPLC) and stability limitations in publications to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.